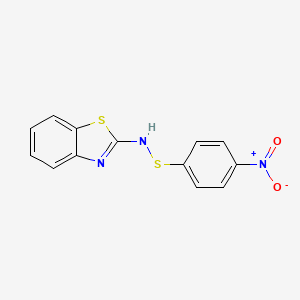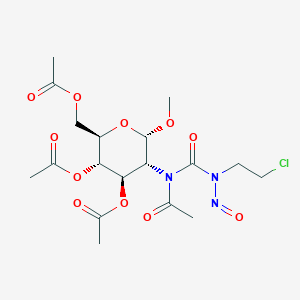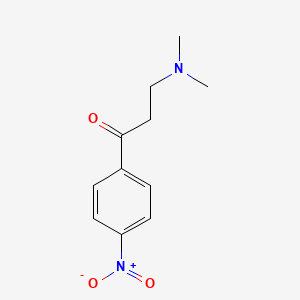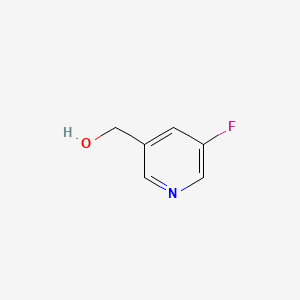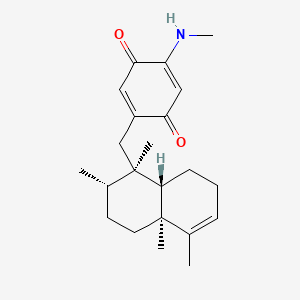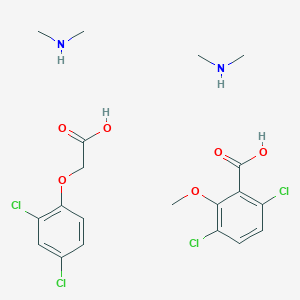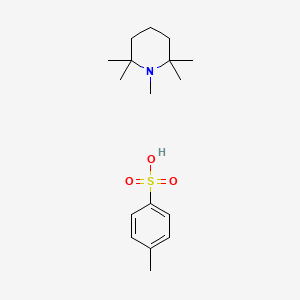
Rolafagrel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: : La preparación de Rolafagrel implica la síntesis de su estructura molecular, que incluye un anillo de naftaleno y una porción de imidazol. Las rutas sintéticas exactas y las condiciones de reacción son de propiedad exclusiva y no se publican ampliamente. Se sabe que el compuesto puede prepararse disolviendo el fármaco en dimetilsulfóxido (DMSO) y utilizando polietilenglicol (PEG) y Tween 80 como solventes .
Métodos de producción industrial: : Los métodos de producción industrial de this compound no se detallan explícitamente en la literatura pública. Típicamente, estos compuestos se sintetizan en entornos controlados siguiendo las Buenas Prácticas de Manufactura (BPM) para garantizar la pureza y la consistencia.
Análisis De Reacciones Químicas
Tipos de reacciones: : Rolafagrel se somete a diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse en condiciones específicas para formar diferentes metabolitos.
Reducción: Las reacciones de reducción pueden alterar sus grupos funcionales.
Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos de imidazol o naftaleno.
Reactivos y condiciones comunes: : Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución.
Productos principales: : Los productos principales formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados, que pueden utilizarse para estudiar su farmacocinética y farmacodinamia .
Aplicaciones Científicas De Investigación
Rolafagrel tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar la inhibición de la tromboxano sintasa.
Biología: Se investiga por sus efectos sobre la agregación plaquetaria y la función renal.
Medicina: Se evalúa su potencial en el tratamiento de la nefropatía diabética y la trombosis.
Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos que se dirigen a la tromboxano sintasa
Mecanismo De Acción
Rolafagrel ejerce sus efectos inhibiendo selectivamente la tromboxano sintasa, una enzima involucrada en la producción de tromboxano A2, un potente vasoconstrictor y promotor de la agregación plaquetaria . Al inhibir esta enzima, this compound reduce la formación de tromboxano A2, disminuyendo así la agregación plaquetaria y la vasoconstricción .
Comparación Con Compuestos Similares
Compuestos similares
Ácido acetilsalicílico: También inhibe el tromboxano A2, pero a través de un mecanismo diferente, acetilando la ciclooxigenasa.
Clopidogrel: Inhibe la agregación plaquetaria, pero se dirige al receptor P2Y12 en las plaquetas.
Ticlopidina: Similar al clopidogrel, inhibe la agregación plaquetaria al dirigirse al receptor P2Y12.
Singularidad: : Rolafagrel es único en su inhibición selectiva de la tromboxano sintasa, lo que lo convierte en una herramienta valiosa para estudiar las vías específicas que involucran el tromboxano A2 sin afectar otras vías influenciadas por la ciclooxigenasa .
Propiedades
Número CAS |
89781-55-5 |
|---|---|
Fórmula molecular |
C14H12N2O2 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
7-imidazol-1-yl-5,6-dihydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)11-2-1-10-3-4-13(8-12(10)7-11)16-6-5-15-9-16/h1-2,5-9H,3-4H2,(H,17,18) |
Clave InChI |
DQEDSIVMYUUZCK-UHFFFAOYSA-N |
SMILES |
C1CC(=CC2=C1C=CC(=C2)C(=O)O)N3C=CN=C3 |
SMILES canónico |
C1CC(=CC2=C1C=CC(=C2)C(=O)O)N3C=CN=C3 |
Key on ui other cas no. |
89781-55-5 |
Sinónimos |
5,6-dihydro-7-(1H-imidazol-1-yl)-2-naphthalenecarboxylic acid FCE 22178 FCE-22178 rolafagrel rolafagrel, sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


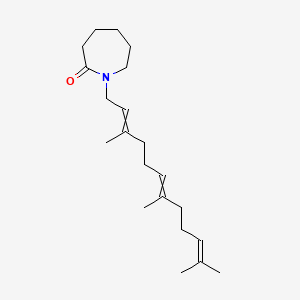
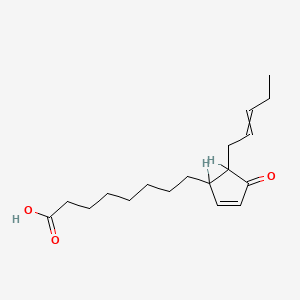
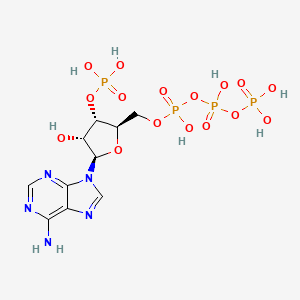

![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,3-dihydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1217999.png)
